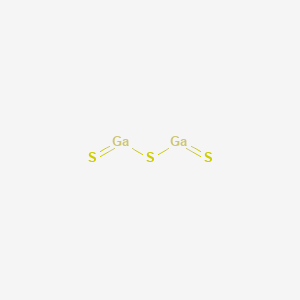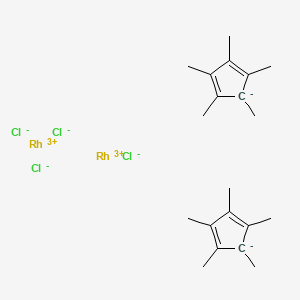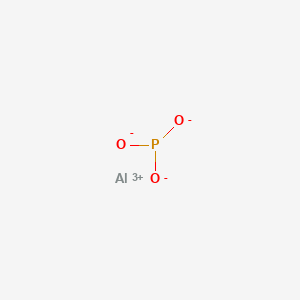
ALUMINUM DI(ISOPROPOXIDE)ACETOACETIC ESTER CHELATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum di(isopropoxide)acetoacetic ester chelate: is an organometallic compound with the molecular formula C12H23AlO5 . It is known for its applications in various industrial processes, particularly in the field of coatings and resins. The compound is characterized by its ability to act as a crosslinking agent, enhancing the properties of materials such as epoxy, alkyd, and polyester resins .
Mecanismo De Acción
Target of Action
The primary targets of Aluminum di(isopropoxide)acetoacetic ester chelate are the chemical structures in paints, inks, and various types of resins . The compound interacts with these structures to enhance their properties and performance.
Mode of Action
This compound acts as a crosslinking agent in epoxy, alkyd, and polyester resins . Crosslinking is a process where polymer chains are linked together to form a three-dimensional network of connected chains. This process enhances the mechanical and thermal stability of the materials.
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and may react slowly with water .
Result of Action
The application of this compound results in better drying, luster, and hardness of paints and inks . It also improves the performance of these materials by preventing surface wrinkling . In resins, it acts as a crosslinking agent, enhancing their mechanical and thermal stability .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of moisture can affect its stability, as the compound reacts slowly with water . Therefore, it is typically stored in a moisture-free environment to maintain its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum di(isopropoxide)acetoacetic ester chelate typically involves the reaction of isopropyl alcohol with ethyl acetylpyruvate. This reaction requires careful control of conditions to ensure safety and efficiency. The process is sensitive to moisture, and thus, it is often conducted under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity raw materials such as aluminum, ethyl acetate, and isopropyl alcohol. The reaction is carried out in a controlled environment to maintain the desired product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Aluminum di(isopropoxide)acetoacetic ester chelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and oxygen.
Substitution Reagents: Various organic acids and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include aluminum oxide and substituted aluminum complexes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, aluminum di(isopropoxide)acetoacetic ester chelate is used as a catalyst in various organic synthesis reactions. It is also employed in the preparation of advanced materials with enhanced properties .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug delivery systems and biomedical coatings .
Industry: The compound is widely used in the paint industry to improve drying times, luster, and hardness of coatings. It also finds applications in the production of gel inks and as a crosslinking agent in resins .
Comparación Con Compuestos Similares
- Diisopropyl aluminum ethyl acetoacetate
- Ethyl acetoacetate aluminum diisopropylate
- (Ethyl 3-oxobutyrato-O1’,O3)bis(propan-2-olato)aluminium
Uniqueness: Aluminum di(isopropoxide)acetoacetic ester chelate stands out due to its specific combination of isopropoxide and acetoacetic ester groups, which provide unique crosslinking capabilities and enhance the performance of coatings and resins. Its ability to improve drying times and mechanical properties makes it a valuable compound in industrial applications .
Propiedades
IUPAC Name |
ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQXUGFEQSCYIA-OAWHIZORSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23AlO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid |
Source


|
| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14782-75-3 |
Source


|
| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![magnesium bis[dithioxoscandate(1-)]](/img/new.no-structure.jpg)










